molecular formula C12H16ClN B6256944 2-chloro-4-cyclohexylaniline CAS No. 860585-79-1

2-chloro-4-cyclohexylaniline

Cat. No.: B6256944
CAS No.: 860585-79-1
M. Wt: 209.71 g/mol
InChI Key: IKCSQPICSCUVTM-UHFFFAOYSA-N
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Description

2-chloro-4-cyclohexylaniline is an organic compound with the molecular formula C12H16ClN. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a cyclohexyl group at the 4-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclohexylaniline can be achieved through several methods. One common method involves the reaction of 2-chloroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 50-60°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-chloro-4-nitroaniline in the presence of a palladium catalyst. This process is carried out under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyclohexylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-chloro-4-cyclohexylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-chloro-4-cyclohexylaniline is unique due to the presence of both a chlorine atom and a cyclohexyl group on the aniline ring. This unique structure imparts specific chemical and physical properties, making it suitable for particular applications that other similar compounds may not be able to achieve. For example, the cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.

Biological Activity

2-Chloro-4-cyclohexylaniline is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This compound is structurally related to other anilines and nitroanilines, which have been studied for their mutagenic properties and metabolic pathways. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its metabolic pathways, mutagenicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H6ClN with cyclohexyl substituent \text{C}_6\text{H}_6\text{ClN}\text{ with cyclohexyl substituent }

Metabolic Pathways

Research indicates that this compound is subject to microbial degradation. A notable study demonstrated that the compound could be metabolized by Rhodococcus sp. strain MB-P1, which utilized it as the sole carbon and nitrogen source. The degradation pathway involves several steps, including the oxidative hydroxylation of the compound leading to the formation of 4-amino-3-chlorophenol (4-A-3-CP) and subsequent transformations mediated by dioxygenases .

Key Metabolites:

  • 4-Amino-3-chlorophenol (4-A-3-CP) : An intermediate formed during the degradation process.
  • 6-Chlorohydroxyquinol (6-CHQ) : A terminal aromatic intermediate detected in the metabolic pathway.

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated through various assays. A study utilizing the Salmonella typhimurium assay revealed that while 2-chloro-4-nitroaniline exhibited mutagenic properties, this compound demonstrated a lower mutagenic potency. The mutagenicity was linked to nitroreduction processes and transacetylation mechanisms .

Mutagenicity Results:

CompoundMutagenic Response
2-Chloro-4-nitroanilineMutagenic
This compoundNon-mutagenic

Environmental Implications

The biodegradation of this compound by microbial strains highlights its environmental significance. Understanding its metabolic pathways can provide insights into its ecological impact and potential remediation strategies for contaminated sites.

Properties

CAS No.

860585-79-1

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-chloro-4-cyclohexylaniline

InChI

InChI=1S/C12H16ClN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2

InChI Key

IKCSQPICSCUVTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)N)Cl

Purity

95

Origin of Product

United States

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